molecular formula C13H11Cl3Si B178962 Benzene, 1,1'-[(trichlorosilyl)methylene]bis- CAS No. 18089-94-6

Benzene, 1,1'-[(trichlorosilyl)methylene]bis-

Cat. No. B178962
Key on ui cas rn: 18089-94-6
M. Wt: 301.7 g/mol
InChI Key: FIEBTXPFGLSBBJ-UHFFFAOYSA-N
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Patent
US06392077B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.14 g (0.47 mmol) of tetrabutylphosphonium chloride, 0.95 g (4.69 mmol) of 1-chloroethylbenzene, and 1.91 g (14.10 mmol) of trichlorosilane were reacted at 150° C. for 6 hrs. The resulting mixture was distilled to give 0.31 g diphenyl-1-trichlorosilylmethane (yield; 22%).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:3].[Cl:10][SiH:11]([Cl:13])[Cl:12]>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC>[C:3]1([CH:2]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[Si:11]([Cl:13])([Cl:12])[Cl:10])[CH:6]=[CH:5][CH:4]=[CH:2][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
ClC(C)C1=CC=CC=C1
Name
Quantity
1.91 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C([Si](Cl)(Cl)Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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